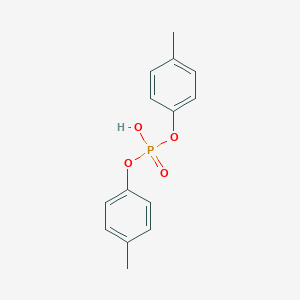

Di-p-tolyl-phosphate

概要

説明

Bis(4-methylphenyl) hydrogen phosphate: is an organic compound with the chemical formula C20H19O4P . It is a type of aryl phosphate, characterized by the presence of two 4-methylphenyl groups and one hydrogen phosphate group. This compound is known for its applications in various fields, including organic synthesis, catalysis, and as a flame retardant .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl) hydrogen phosphate typically involves the reaction of 4-methylphenol (p-cresol) with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of Bis(4-methylphenyl) hydrogen phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts .

化学反応の分析

Types of Reactions: Bis(4-methylphenyl) hydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce 4-methylphenol and phosphoric acid.

Oxidation: It can undergo oxidation reactions to form corresponding phosphates and phenols.

Substitution: The hydrogen phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Hydrolysis: 4-methylphenol and phosphoric acid.

Oxidation: Corresponding phosphates and phenols.

Substitution: Products depend on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

Di-p-tolyl-phosphate is characterized by its chemical formula . It is a derivative of phenolic compounds and exhibits properties typical of organophosphates, including potential uses as flame retardants and plasticizers. Its molecular structure allows for various interactions in polymer matrices and biological systems.

Applications in Materials Science

2.1 Flame Retardants and Plasticizers

DpTP is commonly used as a flame retardant and plasticizer in various industrial applications. Its effectiveness in reducing flammability in polymers makes it valuable for manufacturing materials that require enhanced fire resistance. Studies have shown that DpTP can improve the thermal stability of polymers while maintaining flexibility .

2.2 Load-Carrying Additives

Recent research indicates that di-p-tolyl disulfides, related to DpTP, serve as load-carrying additives due to their anti-wear properties under high pressure. These compounds exhibit phase transitions that enhance their performance in high-stress environments, making them suitable for applications in energy storage devices like lithium-ion batteries .

Environmental Applications

3.1 Toxicological Studies

Research has highlighted the potential health impacts of organophosphate esters, including DpTP, on human health. Studies involving HepG2 liver cells have demonstrated that exposure to DpTP can disrupt lipid homeostasis and induce oxidative stress, contributing to adverse health effects such as fatty liver disease .

3.2 Environmental Risk Assessments

Environmental risk evaluations have been conducted to assess the impact of DpTP on ecosystems. These studies utilize models to predict the distribution and concentration of DpTP in aquatic environments, providing insights into its bioconcentration factors and potential ecological risks .

Case Studies

作用機序

The mechanism of action of Bis(4-methylphenyl) hydrogen phosphate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These interactions are crucial for its biological and chemical activities .

類似化合物との比較

- Bis(2-methylphenyl) hydrogen phosphate

- Bis(4-nitrophenyl) hydrogen phosphate

- Bis(2,4-di-tert-butylphenyl) phosphate

Comparison: Bis(4-methylphenyl) hydrogen phosphate is unique due to the presence of two 4-methylphenyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct behavior in terms of hydrolysis, oxidation, and substitution reactions. Its applications as a flame retardant and in organic synthesis also set it apart from other aryl phosphates .

生物活性

Di-p-tolyl-phosphate (DpTP) is an organophosphate compound that has garnered attention due to its potential biological activities and implications for human health. This article reviews the biological activity of DpTP, emphasizing its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Name : Di-p-tolyl phosphate

- CAS Number : 78-30-8

- Molecular Formula : C14H15O4P

- Molecular Weight : 270.25 g/mol

This compound primarily acts as an acetylcholinesterase inhibitor, a characteristic shared by many organophosphate compounds. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of postsynaptic receptors. The consequences can include:

- Neurological Effects : Acute exposure can lead to symptoms such as salivation, vomiting, muscle tremors, and paralysis due to excessive neurotransmitter activity .

- Delayed Neuropathy : Prolonged exposure may result in organophosphate-induced delayed neuropathy (OPIDN), characterized by axonal degeneration and demyelination in both central and peripheral nervous systems .

Acute Toxicity

Acute toxicity studies indicate that DpTP has a relatively high LD50 value, suggesting low immediate toxicity under controlled conditions. For example, in dermal toxicity studies, no signs of toxicity were observed at doses up to 2000 mg/kg body weight in rabbits .

Repeated Dose Toxicity

Research indicates that repeated exposure to DpTP can lead to systemic effects on the liver and adrenal glands. A study reported a no observed adverse effect level (NOAEL) of 62.5 mg/kg body weight per day in rats, with significant histopathological changes noted at higher doses .

In Vitro Studies

In vitro assays have demonstrated that DpTP affects neuronal proliferation and neurite outgrowth. For instance, a study utilizing zebrafish models revealed that exposure to DpTP resulted in developmental alterations that persisted into adulthood .

Table 1: Summary of In Vitro Findings on DpTP

Case Studies

A notable case study involved the assessment of urinary biomarkers for exposure to DpTP among populations using consumer products containing organophosphate flame retardants (OPFRs). The study found significant levels of hydroxylated metabolites in urine samples from over 80% of participants, indicating widespread exposure and potential health risks associated with chronic exposure to DpTP and similar compounds .

Regulatory Status and Safety Guidelines

Regulatory agencies have established exposure limits for organophosphates due to their potential health risks. Current recommendations suggest maintaining workplace air concentrations below 0.02–0.5 mg/m³ TWA (time-weighted average) to minimize risk .

特性

IUPAC Name |

bis(4-methylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUDEAUQZKPAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233262 | |

| Record name | Phosphoric acid bis(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843-24-3 | |

| Record name | Phosphoric acid, bis(4-methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid bis(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。